Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-
Description
This compound is a pyrrolizidine alkaloid derivative characterized by a complex esterified structure. Its molecular formula is C₁₅H₂₅NO₅, with a molecular weight of 299.36 g/mol . Key structural features include:
- A 2,3-dihydroxy-2-isopropylbutanoate moiety esterified to a 2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-ylmethyl group.
- Stereochemical specificity at positions 1R, 2S, 3S, and 7ab*, critical for its biological activity .
Pyrrolizidine alkaloids (PAs) like this compound are often associated with plant defense mechanisms and exhibit diverse pharmacological properties, though some are hepatotoxic .
Properties
Molecular Formula |
C15H25NO6 |
|---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15?,16?/m0/s1 |
InChI Key |
DNAWGBOKUFFVMB-ZRCMBYROSA-N |
Isomeric SMILES |
C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation
Compound A is a pyrrolizidine alkaloid derivative found in plants of the Boraginaceae family, notably Cynoglossum officinale.
Total Chemical Synthesis
Synthetic routes prioritize stereochemical fidelity and modular assembly of the pyrrolizine and butanoate moieties.
Pyrrolizine Core Construction
The bicyclic pyrrolizine system is synthesized via Zav’yalov cyclization or Dakin-West reactions :
Zav’yalov Cyclization
- Starting Material : (Z)-2-Benzoyl-3-(1-carboxyalkylamino)crotononitrile.
- Cyclization :
- Oxidation :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Ac₂O, 120°C, 2h | 64% |
| Oxidation | PhI(OAc)₂, NH₄OH, RT | 78% |
Butanoic Acid Derivative Synthesis
The 2,3-dihydroxy-2-isopropylbutanoic acid moiety is prepared via Sharpless asymmetric dihydroxylation :
- Substrate : 2-Isopropyl-2-butenoic acid.
- Dihydroxylation :
- Use AD-mix-β (OsO₄, (DHQD)₂PHAL) in t-BuOH/H₂O at 0°C.
- Protection :
- Protect hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers.
| Parameter | Value | Source |
|---|---|---|
| ee | >98% | |
| Overall Yield | 72% (two steps) |
Esterification and Final Assembly
Coupling the pyrrolizine alcohol with the protected butanoic acid is achieved via Steglich esterification :
- Activation :
- Coupling :
- Deprotection :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | DCC, DMAP, CH₂Cl₂, 0°C→RT | 89% |
| Coupling | 7-hydroxypyrrolizine, 12h | 76% |
| Deprotection | TBAF, THF, 0°C | 92% |
Stereochemical Control
The [1R-[1a,7(2S,3S),7ab]] configuration is enforced through:
Chiral Auxiliaries
Enzymatic Resolution
- Lipase PS-30 (from Pseudomonas cepacia) hydrolyzes racemic butanoate esters with 98% enantiomeric excess.
Industrial-Scale Production
Compound A is synthesized via a hybrid approach combining fermentation and chemical steps:
- Fermentation :
- Downstream Processing :
- Chemical Coupling :
| Parameter | Value | Source |
|---|---|---|
| Fermentation Yield | 20 g/L | |
| Lipase Efficiency | 85% conversion, 99% ee |
Analytical Characterization
Critical quality attributes are verified via:
Chiral HPLC
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Europine Oxide shares the N-oxide and pyrrolizine backbone but differs in substituents (methoxyethyl vs. isopropyl), altering polarity and toxicity .
- Trachelanthamine lacks the N-oxide group but includes additional hydroxylation, reducing its oxidative reactivity .
- Simple butanoic acids (e.g., 3-methylbutanoic acid) lack the pyrrolizidine ester structure, resulting in distinct volatility and applications (e.g., food flavoring vs.
Critical Insights:
- N-Oxide derivatives (e.g., Europine Oxide) exhibit higher toxicity due to metabolic activation into reactive intermediates .
Research Findings and Contradictions
- Anti-Inflammatory Potential: The target compound’s dihydroxy-isopropylbutanoate group mimics ligands for PPAR-γ, a nuclear receptor involved in inflammation . However, conflicting evidence exists: simpler butanoic esters (e.g., ethyl hexanoate) show stronger aroma contributions but weaker anti-inflammatory effects .
- Toxicity Concerns : While some PAs are hepatotoxic, the target compound’s N-oxide may mitigate this by reducing metabolic activation .
- Industrial Applications: Unlike 3-methylbutanoic acid (used in fragrances), the target compound’s complexity limits its use outside pharmaceuticals .
Biological Activity
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, known by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by a complex structure that includes multiple functional groups which contribute to its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₅NO₅
- Molecular Weight : 299.3627 g/mol
- CAS Registry Number : 480-83-1
- IUPAC Name : Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester
The compound features a pyrrolizin skeleton which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as a therapeutic agent. Key areas of focus include:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals.
- Antimicrobial Properties : Studies have indicated that derivatives of butanoic acid can exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Antioxidant Activity
Research indicates that butanoic acid derivatives can reduce oxidative stress markers in vitro. A study demonstrated that the compound effectively lowered malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations in treated cells, suggesting a protective effect against oxidative damage .
Antimicrobial Efficacy
A notable study evaluated the antimicrobial properties of butanoic acid derivatives against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL for various bacterial strains .
Anti-inflammatory Mechanisms
In vivo studies using animal models have reported that administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in serum samples . This suggests potential applicability in treating inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant effects | Reduced MDA levels by 30% in vitro |
| Study B | Assess antimicrobial activity | MIC of 50 µg/mL against E. coli |
| Study C | Investigate anti-inflammatory effects | Decreased TNF-alpha levels by 40% |
Safety and Toxicology
Preliminary toxicity assessments indicate that butanoic acid derivatives exhibit low toxicity profiles. In sub-chronic studies on rats, no significant adverse effects were observed at doses up to 5% in diet . The no-observed-adverse-effect level (NOAEL) was determined to be around 2500 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
